Bromo-PEG2-alcohol
Overview
Description
Bromo-PEG2-alcohol is a PEG-based linker . It contains a bromide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
Bromo-PEG2-alcohol can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Bromo-PEG2-alcohol is C4H9BrO2 . It has a molecular weight of 169.0 g/mol . The functional groups present in Bromo-PEG2-alcohol are Bromide and Alcohol .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG2-alcohol is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
Bromo-PEG2-alcohol has a molecular weight of 169.0 g/mol . It is a PEG derivative containing a bromide group with a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Cancer Research and Treatment :
- Bromo-PEG2-alcohol and similar compounds have been investigated for their potential in enhancing anticancer effects. Research indicates that these compounds, when formulated with liposomes, polyethylene glycol (PEG), or other nanocarriers, can improve pharmacokinetics, protect the compound from serum proteins and enzymes, and enhance tumor targeting. This is particularly important in addressing challenges such as drug resistance in glutathione-rich tumors and the inability of drugs to cross the blood-brain barrier. The use of Bromo-PEG2-alcohol in these formulations shows promise in overcoming many obstacles in clinical oncology (El Sayed, 2018).
Chemical Synthesis and Reactions :
- In the field of organic chemistry, Bromo-PEG2-alcohol is used in the oxidation of alcohols to aldehydes and ketones. A study demonstrates that using N-bromosuccinimide (NBS) as an oxidant in a polyethylene glycol (PEG) medium provides a clean, environmentally benign method for alcohol oxidation. This highlights the role of Bromo-PEG2-alcohol in facilitating important chemical transformations (Fan et al., 2008).
Tissue Engineering and Biomedical Applications :
- Research has also explored the use of Bromo-PEG2-alcohol in tissue engineering. For instance, a study on a poly(vinyl alcohol)/poly(ethylene glycol) scaffold for tissue engineering revealed a unique bimodal open-celled structure, created via thermal processing and supercritical fluid foaming. This novel scaffold is promising for tissue engineering applications due to its favorable properties for cell attachment and proliferation (Liu et al., 2019).
Polymer Science and Nanotechnology :
- In the realm of polymer science, Bromo-PEG2-alcohol is significant for the development of polymer therapeutics. It has been used to improve the properties of poly(ethylene glycol) (PEG) in various pharmaceutical and biotechnical applications. The research underscores the importance of controlled polymerization techniques in developing alternatives to PEG-based systems (Barz et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromoethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOJLOUPDKBCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73342-17-3 | |
Record name | α-(2-Bromoethyl)-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73342-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
169.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)ethanol | |
CAS RN |
57641-66-4 | |
Record name | 2-(2-bromoethoxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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